TSPO Binding Affinity vs. PK 11195 in Brain Tissue
2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine displaces [³H]-PK 11195 from the peripheral-type benzodiazepine receptor (TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM [1]. This indicates that the compound competes for the same binding site as PK 11195, the prototypical TSPO ligand, which itself exhibits a reported Kᵢ of approximately 3.1 nM in cerebellum and 4.1 nM in spinal cord . While the affinity of the target compound is approximately 5–6 fold weaker than that of PK 11195, its 1,5-benzodiazepine scaffold differs fundamentally from the isoquinoline carboxamide structure of PK 11195, offering a structurally distinct chemotype for TSPO PET tracer development or pharmacological tool design.
| Evidence Dimension | TSPO binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19.9 nM |
| Comparator Or Baseline | PK 11195: Kᵢ ~ 3.1–4.1 nM (cerebellum/spinal cord) |
| Quantified Difference | Target compound has approximately 5–6 fold lower affinity than PK 11195 |
| Conditions | Displacement of [³H]-PK 11195 from rat cerebral cortex membranes (target compound) vs. radioligand binding in cerebellum/spinal cord membranes (PK 11195) |
Why This Matters
A structurally novel TSPO ligand with nanomolar affinity provides an alternative chemotype for developing imaging agents that may evade the polymorphic sensitivity issues known for some TSPO radioligands.
- [1] BindingDB. BDBM50408724 (CHEMBL338378). Affinity Data: IC₅₀ = 19.9 nM, Displacement of [³H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes. University of Bari Aldo Moro, curated by ChEMBL. View Source
